molecular formula C18H17ClN2O B1614513 Clazolam CAS No. 7492-29-7

Clazolam

Cat. No.: B1614513
CAS No.: 7492-29-7
M. Wt: 312.8 g/mol
InChI Key: YAQKGZXXQNKEET-UHFFFAOYSA-N
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Description

Clazolam, also known as isoquinazepon, is a compound that belongs to the class of fused benzodiazepine and tetrahydroisoquinoline derivatives. It was developed in the 1960s but was never marketed. This compound possesses anxiolytic effects and is also claimed to have antidepressant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clazolam involves the fusion of benzodiazepine and tetrahydroisoquinoline structures. The key steps include the formation of the benzodiazepine ring followed by the introduction of the tetrahydroisoquinoline moiety. Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods: While this compound was never marketed, its industrial production would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Clazolam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study the reactivity of fused benzodiazepine and tetrahydroisoquinoline derivatives.

    Biology: Clazolam’s anxiolytic and antidepressant properties make it a candidate for studying the mechanisms of anxiety and depression.

    Medicine: Although not marketed, this compound’s pharmacological properties suggest potential therapeutic applications in treating anxiety and depression.

    Industry: this compound can be used in the development of new pharmaceuticals with similar structures and properties.

Mechanism of Action

Clazolam exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a positive allosteric modulator of the GABA-A receptor, increasing the opening frequency of GABA-activated chloride channels. This results in enhanced inhibitory neurotransmission, leading to its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

    Alprazolam: A benzodiazepine with anxiolytic properties.

    Clonazepam: Another benzodiazepine used to treat anxiety and seizures.

    Diazepam: A well-known benzodiazepine with a wide range of therapeutic uses.

Comparison: Clazolam is unique due to its fused benzodiazepine and tetrahydroisoquinoline structure, which distinguishes it from other benzodiazepines. While it shares anxiolytic properties with compounds like alprazolam and clonazepam, its additional tetrahydroisoquinoline moiety may contribute to its claimed antidepressant effects .

Properties

CAS No.

7492-29-7

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3

InChI Key

YAQKGZXXQNKEET-UHFFFAOYSA-N

SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

10171-69-4
10243-45-5
7492-29-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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